molecular formula C7H6N4O B11919446 1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1956321-58-6

1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11919446
CAS No.: 1956321-58-6
M. Wt: 162.15 g/mol
InChI Key: XDHHENMFFCOFQP-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at the carboxamide position. One common method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yielding reactions and scalable processes, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolopyridine core .

Scientific Research Applications

1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development .

Properties

CAS No.

1956321-58-6

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C7H6N4O/c8-6(12)4-1-2-9-7-5(4)3-10-11-7/h1-3H,(H2,8,12)(H,9,10,11)

InChI Key

XDHHENMFFCOFQP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(=O)N)C=NN2

Origin of Product

United States

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